13S-O-Acetylnarcolinogendiol
Description
13S-O-Acetylnarcolinogendiol is a chemically modified derivative of the parent compound narcolinogendiol, characterized by an acetyl group esterified at the 13th position with an S-configuration. The acetyl group likely enhances stability or modulates reactivity during synthetic processes, as seen in analogous compounds where protecting groups are employed to shield hydroxyl moieties . Derivatives such as this compound O-tert-Butyldimethylsilyl Ether further highlight its role as a synthetic intermediate, where silyl ether groups are introduced for additional protection or functionalization .
Properties
Molecular Formula |
C₂₃H₂₇NO₈ |
|---|---|
Molecular Weight |
445.46 |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparative Analysis with Structurally Similar Compounds
Functional Group and Structural Comparisons
The following table summarizes key structural and functional differences between 13S-O-Acetylnarcolinogendiol and related compounds:
| Compound | Core Structure | Functional Groups | Molecular Weight (g/mol) | Key Modifications |
|---|---|---|---|---|
| This compound | Diol backbone | Acetyl ester (13S position) | Not reported | Acetylation for stabilization |
| 13-OxoODE Alkyne | Oxylipin | 13-keto, ω-terminal alkyne | 290.4 | Click chemistry handle |
| 3-Methylindole | Indole | Methyl substitution at C3 | 131.18 | Aromatic heterocycle |
| This compound O-TBDMS Ether | Diol backbone | Acetyl ester (13S) + silyl ether | Not reported | Dual protection for synthesis |
Key Observations:
Functional Group Diversity: The acetyl group in this compound contrasts with the ketone in 13-OxoODE alkyne, suggesting divergent reactivity. Acetyl esters are hydrolyzable under basic conditions, whereas ketones are more stable but reactive in redox environments . The silyl ether modification in its derivative (O-TBDMS ether) offers superior stability against hydrolysis compared to acetyl groups, making it suitable for multi-step syntheses .
Applications: 13-OxoODE Alkyne is tailored for click chemistry applications due to its terminal alkyne, enabling bioorthogonal labeling in lipidomics . 3-Methylindole, though structurally distinct, shares utility in heterocyclic chemistry but lacks the oxygen-rich functionalization seen in this compound .
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